2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole
Overview
Description
Synthesis Analysis
The synthesis of benzothiazoles and related compounds often involves efficient and novel synthetic routes. For instance, the synthesis of benzothiazole derivatives has been achieved through a one-pot, three-component microwave-assisted method in a solvent-free condition, showcasing operational simplicity and environmental friendliness (Bhoi, Borad, Pithawala, & Patel, 2016). Another method involves the use of a novel three-carbon synthon for heterocyclizations followed by benzannelations, which presents a general and efficient approach for the synthesis of benzothiazoles (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and sometimes single crystal X-ray analysis. These methods help in elucidating the structure and confirming the synthesis of novel compounds (Bhoi, Borad, Pithawala, & Patel, 2016).
Chemical Reactions and Properties
Benzothiazoles participate in various chemical reactions, leading to the formation of different derivatives with unique properties. For example, halogenation reactions of benzothiazoles can lead to the synthesis of new ring systems, demonstrating the versatility of benzothiazole compounds in chemical synthesis (Hussain & El-Reedy, 1988).
Scientific Research Applications
Chemical Properties and Synthesis
Benzothiazoles, including 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole, are known for their versatility in chemical reactions and their significant role in organic and pharmaceutical chemistry. Studies have elaborated on the synthesis, structural modifications, and the development of benzothiazole derivatives for potential chemotherapeutic agents. The facile functionalization of benzothiazole scaffolds has been attractive for the design of new compounds, including those with antitumor activity (Boča, Jameson, & Linert, 2011).
Biological and Pharmacological Applications
Anticancer Potential
Benzothiazole derivatives have been extensively researched for their potential anticancer properties. Structural modifications of these compounds have been associated with a wide range of biological activities, including antimicrobial and anticancer activities. Recent advances have focused on 2-arylbenzothiazoles as important pharmacophores in antitumor agent development, highlighting their promising biological profile and synthetic accessibility (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).
Broad Spectrum of Biological Activities
The review literature suggests that benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. This range of activities is attributed to the structural diversity and the ability of benzothiazole compounds to interact with various biological targets (Ahmed et al., 2012).
Safety And Hazards
The safety and hazards of “2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole” are not directly mentioned in the search results.
Future Directions
The future directions of “2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole” are not directly mentioned in the search results.
Please note that the information provided is based on the search results and may not fully cover the comprehensive analysis of “2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole”. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZQMMNGDIRTEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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